molecular formula C41H52NO2PS B12514064 N-{[3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl](naphthalen-2-yl)methyl}-N,2-dimethylpropane-2-sulfinamide

N-{[3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl](naphthalen-2-yl)methyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12514064
M. Wt: 653.9 g/mol
InChI Key: QSRGQPZISORXKK-UHFFFAOYSA-N
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Description

N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including a benzyloxy group, a dicyclohexylphosphanyl group, and a sulfinamide group, which contribute to its diverse chemical reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps may include:

    Formation of the Benzyloxy Intermediate: This step involves the reaction of a suitable benzyl alcohol derivative with a base to form the benzyloxy group.

    Introduction of the Dicyclohexylphosphanyl Group: This step typically involves the use of a phosphine reagent, such as dicyclohexylphosphine, under conditions that promote the formation of the phosphanyl group.

    Formation of the Sulfinamide Group: This step involves the reaction of a suitable sulfinyl chloride with an amine to form the sulfinamide group.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine or other reduced forms.

    Substitution: The benzyloxy and phosphanyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s phosphanyl group can coordinate with transition metals, facilitating catalytic processes. The sulfinamide group may interact with biological targets, influencing enzyme activity or protein function.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-(benzyloxy)-2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide
  • N-{3-(benzyloxy)-2-(diisopropylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide

Uniqueness

N-{3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dicyclohexylphosphanyl group, in particular, distinguishes it from similar compounds and enhances its utility in catalysis and coordination chemistry.

Properties

Molecular Formula

C41H52NO2PS

Molecular Weight

653.9 g/mol

IUPAC Name

N-[(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C41H52NO2PS/c1-41(2,3)46(43)42(4)39(34-28-27-32-19-14-15-20-33(32)29-34)37-25-16-26-38(44-30-31-17-8-5-9-18-31)40(37)45(35-21-10-6-11-22-35)36-23-12-7-13-24-36/h5,8-9,14-20,25-29,35-36,39H,6-7,10-13,21-24,30H2,1-4H3

InChI Key

QSRGQPZISORXKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6

Origin of Product

United States

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